Cas no 77909-99-0 ((Leu8,D-trp22,tyr25)-somatostatin28)

(Leu8,D-trp22,tyr25)-somatostatin28 Chemical and Physical Properties
Names and Identifiers
-
- Somatostatin-28(sheep), 8-L-leucine-22-D-tryptophan-25-L-tyrosine- (9CI)
- (Leu?00D-Trp??00Tyr??)-Somatostatin-28
- (LEU8,D-TRP22,TYR25)-SOMATOSTATIN 28
- (Leu⁸,D-Trp²²,Tyr²⁵)-Somatostatin-28
- H-SER-ALA-ASN-SER-ASN-PRO-ALA-LEU-ALA-PRO-ARG-GLU-ARG-LYS-ALA-GLY-CYS-LYS-ASN-PHE-PHE-D-TRP-LYS-THR-TYR-THR-SER-CYS-OH
- H-Ser-Ala-Asn-Ser-Asn-Pro-Ala-Leu-Ala-Pro-Arg-Glu-Arg-Lys-Ala-Gly-Cys-Lys-Asn-Phe-Phe-D-Trp-Lys-Thr-Tyr-Thr-Ser-Cys-OH (Disulfide bond)
- 8-L-Leucine-22-D-tryptophan-25-L-tyrosine-somatostatin-28 (sheep)
- (4R,7S,10S,13S,16S,19S,22R,25S,28S,31S,34S,37R)-37-[[2-[[(2S)-2-[[(2S)-6-Amino-2-[[(2S)-2-[[(2S)-2-[
- (Leu8,D-trp22,tyr25)-somatostatin28
- somatostatin 28 [Leu8, D-Trp22, Tyr25]
- Somatostatin-28 (sheep), 8-L-leucine-22-D-tryptophan-25-L-tyrosine- (9CI)
-
- Inchi: 1S/C138H209N41O40S2/c1-68(2)53-89(165-112(194)71(5)156-130(212)101-38-26-52-179(101)135(217)96(60-105(145)188)172-127(209)97(64-181)173-125(207)94(58-103(143)186)166-111(193)70(4)154-113(195)81(142)63-180)120(202)157-72(6)134(216)178-51-25-39-102(178)131(213)164-87(37-24-50-151-138(148)149)116(198)163-88(44-45-107(190)191)118(200)160-86(36-23-49-150-137(146)147)115(197)159-83(33-17-20-46-139)114(196)155-69(3)110(192)153-62-106(189)158-99-66-220-221-67-100(136(218)219)175-128(210)98(65-182)174-133(215)109(74(8)184)177-126(208)92(56-77-40-42-79(185)43-41-77)171-132(214)108(73(7)183)176-119(201)85(35-19-22-48-141)161-123(205)93(57-78-61-152-82-32-16-15-31-80(78)82)169-122(204)91(55-76-29-13-10-14-30-76)167-121(203)90(54-75-27-11-9-12-28-75)168-124(206)95(59-104(144)187)170-117(199)84(162-129(99)211)34-18-21-47-140/h9-16,27-32,40-43,61,68-74,81,83-102,108-109,152,180-185H,17-26,33-39,44-60,62-67,139-142H2,1-8H3,(H2,143,186)(H2,144,187)(H2,145,188)(H,153,192)(H,154,195)(H,155,196)(H,156,212)(H,157,202)(H,158,189)(H,159,197)(H,160,200)(H,161,205)(H,162,211)(H,163,198)(H,164,213)(H,165,194)(H,166,193)(H,167,203)(H,168,206)(H,169,204)(H,170,199)(H,171,214)(H,172,209)(H,173,207)(H,174,215)(H,175,210)(H,176,201)(H,177,208)(H,190,191)(H,218,219)(H4,146,147,150)(H4,148,149,151)/t69-,70-,71-,72-,73+,74+,81-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93+,94-,95-,96-,97-,98-,99-,100-,101-,102-,108-,109-/m0/s1
- InChI Key: DGQBOTVLVQCHKW-GSAZBPDMSA-N
- SMILES: S1C[C@@H](C(N[C@H](C(N[C@@H](CC(N)=O)C(N[C@@H](CC2C=CC=CC=2)C(N[C@@H](CC2C=CC=CC=2)C(N[C@@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@H](C(N[C@@H](CO)C(N[C@H](C(=O)O)CS1)=O)=O)[C@@H](C)O)=O)CC1C=CC(=CC=1)O)=O)[C@@H](C)O)=O)CCCCN)=O)CC1=CNC2C=CC=CC1=2)=O)=O)=O)=O)CCCCN)=O)NC(CNC([C@H](C)NC([C@H](CCCCN)NC([C@H](CCCNC(=N)N)NC([C@H](CCC(=O)O)NC([C@H](CCCNC(=N)N)NC([C@@H]1CCCN1C([C@H](C)NC([C@H](CC(C)C)NC([C@H](C)NC([C@@H]1CCCN1C([C@H](CC(N)=O)NC([C@H](CO)NC([C@H](CC(N)=O)NC([C@H](C)NC([C@H](CO)N)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O)=O
Computed Properties
- Exact Mass: 3145.5055478 g/mol
- Monoisotopic Mass: 3144.5021930 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 47
- Hydrogen Bond Acceptor Count: 48
- Heavy Atom Count: 221
- Rotatable Bond Count: 77
- Complexity: 7260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 29
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 1390
- Molecular Weight: 3146.5
- XLogP3: -14.9
Experimental Properties
- Density: 1.54±0.1 g/cm3 (20 ºC 760 Torr),
(Leu8,D-trp22,tyr25)-somatostatin28 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AH60054-5mg |
(LEU8,D-TRP22,TYR25)-SOMATOSTATIN 28 |
77909-99-0 | > 95% | 5mg |
$1358.00 | 2024-04-19 | |
A2B Chem LLC | AH60054-10mg |
(LEU8,D-TRP22,TYR25)-SOMATOSTATIN 28 |
77909-99-0 | > 95% | 10mg |
$2130.00 | 2024-04-19 | |
A2B Chem LLC | AH60054-1mg |
(LEU8,D-TRP22,TYR25)-SOMATOSTATIN 28 |
77909-99-0 | > 95% | 1mg |
$586.00 | 2024-04-19 |
(Leu8,D-trp22,tyr25)-somatostatin28 Related Literature
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
4. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
Additional information on (Leu8,D-trp22,tyr25)-somatostatin28
(Leu8,D-trp22,tyr25)-somatostatin28 (CAS No. 77909-99-0): A Comprehensive Overview
(Leu8,D-trp22,tyr25)-somatostatin28 (CAS No. 77909-99-0) is a synthetic analog of the naturally occurring hormone somatostatin. This compound has gained significant attention in the fields of pharmacology and endocrinology due to its potent and selective biological activities. Somatostatin is a cyclic tetradecapeptide that plays a crucial role in regulating various physiological processes, including hormone secretion, neurotransmission, and cell growth. The modifications introduced in (Leu8,D-trp22,tyr25)-somatostatin28 enhance its stability and pharmacological properties, making it a valuable tool in both research and clinical settings.
The primary structure of (Leu8,D-trp22,tyr25)-somatostatin28 is characterized by specific amino acid substitutions at positions 8, 22, and 25. The substitution of leucine (Leu) at position 8, D-tryptophan (D-Trp) at position 22, and tyrosine (Tyr) at position 25 results in a peptide with enhanced receptor binding affinity and prolonged half-life compared to native somatostatin. These modifications have been strategically designed to optimize the therapeutic potential of the compound while minimizing side effects.
Recent studies have highlighted the diverse applications of (Leu8,D-trp22,tyr25)-somatostatin28 in various medical conditions. One of the most notable areas of research is its use in the treatment of neuroendocrine tumors (NETs). NETs are a group of tumors that originate from neuroendocrine cells and can secrete excessive amounts of hormones, leading to a range of symptoms collectively known as carcinoid syndrome. (Leu8,D-trp22,tyr25)-somatostatin28 has been shown to effectively inhibit the secretion of these hormones by binding to somatostatin receptors on the tumor cells, thereby reducing tumor growth and improving patient outcomes.
In addition to its anti-tumor properties, (Leu8,D-trp22,tyr25)-somatostatin28 has also demonstrated potential in the management of acromegaly. Acromegaly is a rare hormonal disorder caused by excessive production of growth hormone (GH) by the pituitary gland. The overproduction of GH leads to abnormal growth of bones and soft tissues, resulting in various health complications. Clinical trials have shown that (Leu8,D-trp22,tyr25)-somatostatin28 can effectively reduce GH levels by inhibiting its secretion from the pituitary gland, thereby alleviating symptoms and improving quality of life for patients with acromegaly.
The pharmacokinetic properties of (Leu8,D-trp22,tyr25)-somatostatin28 have been extensively studied to optimize its therapeutic use. Research has shown that this compound has a longer half-life compared to native somatostatin, which allows for less frequent dosing regimens. This improved pharmacokinetic profile enhances patient compliance and reduces the burden of frequent injections. Additionally, the compound's high receptor binding affinity ensures that it remains effective even at lower doses, further minimizing potential side effects.
The safety profile of (Leu8,D-trp22,tyr25)-somatostatin28 has been evaluated in numerous preclinical and clinical studies. These studies have demonstrated that the compound is generally well-tolerated with a favorable safety profile. Common side effects include gastrointestinal symptoms such as nausea and diarrhea, which are typically mild and transient. More serious adverse events are rare but may include gallstones and hyperglycemia in some patients. However, these risks can be managed through appropriate monitoring and dose adjustments.
In conclusion, (Leu8,D-trp22,tyr25)-somatostatin28 (CAS No. 77909-99-0) represents a significant advancement in the field of peptide therapeutics. Its unique structural modifications enhance its biological activity and pharmacological properties, making it a promising candidate for the treatment of various medical conditions such as neuroendocrine tumors and acromegaly. Ongoing research continues to explore new applications and optimize its use in clinical practice, further solidifying its importance in modern medicine.
77909-99-0 ((Leu8,D-trp22,tyr25)-somatostatin28) Related Products
- 2716849-09-9(cis-(2-Hydroxy-cycloheptyl)-carbamic acid benzyl ester)
- 6957-21-7(N-(4-Methoxybenzyl)pyrimidin-2-amine)
- 1810721-60-8(Boronic acid, B-(2,3-dihydro-3-hydroxy-1,1-dioxidobenzo[b]thien-5-yl)-)
- 1421441-47-5(3-(4-methoxyphenyl)-1-[4-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one)
- 1214345-30-8(3-Bromo-2-(difluoromethoxy)pyridine)
- 1270570-95-0(2-amino-2-(6-methoxypyridin-3-yl)propan-1-ol)
- 335403-49-1(8-(ethylamino)-1,3-dimethyl-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione)
- 1211523-68-0(5-(Difluoromethyl)pyridin-2-amine)
- 1520571-47-4(1-(3-methylthiophen-2-yl)cyclopentan-1-amine)
- 1704064-32-3(4-Methyl-3-(3-(piperazin-1-yl)propoxy)phenylboronic acid)




